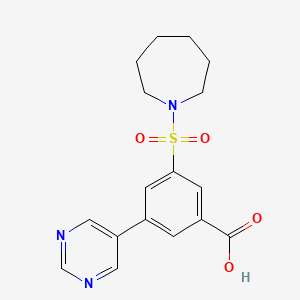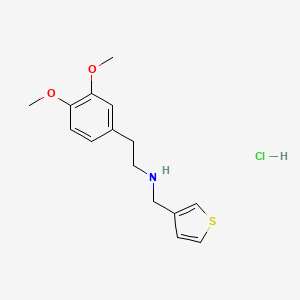![molecular formula C29H21BrN2O2 B5496430 [(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate](/img/structure/B5496430.png)
[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate is a complex organic compound that features a benzimidazole core, a bromophenyl group, and a benzoate ester
Preparation Methods
The synthesis of [(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the bromophenyl group: This step involves the bromination of the benzimidazole derivative using bromine or a brominating agent.
Formation of the phenylethenyl linkage: This can be done through a Wittig reaction or a similar olefination process.
Esterification to form the benzoate: The final step involves esterifying the intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, which may reduce the double bond or other reducible groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular pathways.
Mechanism of Action
The mechanism of action of [(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzymes or binding to DNA.
Comparison with Similar Compounds
[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate can be compared with other benzimidazole derivatives and bromophenyl compounds:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole are well-known for their anti-parasitic properties.
Bromophenyl Compounds: Bromophenyl derivatives are often used in pharmaceuticals and agrochemicals due to their biological activity.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological or material properties not found in simpler analogs.
Properties
IUPAC Name |
[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21BrN2O2/c30-24-17-15-21(16-18-24)20-32-26-14-8-7-13-25(26)31-28(32)19-27(22-9-3-1-4-10-22)34-29(33)23-11-5-2-6-12-23/h1-19H,20H2/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVJBPKEIHNGLE-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)/OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5496356.png)
![4-(2-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5496365.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5496369.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5496379.png)
![N-[(E)-(2-iodophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5496382.png)
![3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-furamide](/img/structure/B5496385.png)

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5496405.png)
![1-[6-(4-BROMOPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5496409.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)

![methyl 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5496435.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5496441.png)
